molecular formula C9H7ClN4 B3143690 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine CAS No. 53421-90-2

2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine

Cat. No. B3143690
CAS RN: 53421-90-2
M. Wt: 206.63 g/mol
InChI Key: QLMQZMRAYFNAIB-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom and an amino group, which contribute to its unique properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine include a molecular weight of 129.55, and it appears as a solid form . The melting point is between 155-160 °C (dec.) .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Functionally Vital Pyrimidines

“2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine” can be used in the synthesis of functionally vital pyrimidines . This synthesis is facilitated by 4-HO-TEMPO through [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Inhibition of NF-κB and AP-1

Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .

Aromatic Nucleophilic Substitution Reactions

“2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine” can undergo unexpected aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Building of Pyrimidine-Based Compound Precursors

This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Synthesis of Novel Bis(2-(pyrimidin-2-yl)ethoxy)alkanes

“2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine” was used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .

Synthesis of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline Fluorescent Dye

It was also used in the synthesis of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline fluorescent dye .

Synthesis of cis- and trans-Octahydropyrrolo[2,3]pyridine Derivatives

“2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine” was used in the synthesis of cis- and trans-octahydropyrrolo[2,3]pyridine derivatives .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause damage if swallowed, cause serious eye damage, skin irritation, and may cause respiratory irritation .

Future Directions

While the specific future directions for 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, inhibiting their activity and thus disrupting the cell cycle and transcription processes . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound’s action primarily affects the cell cycle and transcription pathways . By inhibiting CDK6 and CDK9, it disrupts the progression of the cell cycle and the transcription of certain genes, leading to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting CDK6 and CDK9, it disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents can also affect its bioavailability and efficacy .

properties

IUPAC Name

4-chloro-6-pyridin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQZMRAYFNAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine

Synthesis routes and methods

Procedure details

32 g (170.04 mmol) of the compound (from example XXVIII) are dissolved in 87.1 ml (0.93 mmol) of phosphoryl chloride. 2.80 ml (22.11 mmol) of N,N-dimethylaniline are slowly added dropwise, and the mixture is stirred at 100° C. for one hour. The reaction solution is then stirred at room temperature for another two hours. The phosphoryl chloride is removed under reduced pressure using a rotary evaporator. Water/dichloromethane 9:1 is added to the residue, which is then boiled for 5 minutes. The mixture is then neutralized using saturated sodium bicarbonate solution and the product is filtered off with suction and dried under high vacuum.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
87.1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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